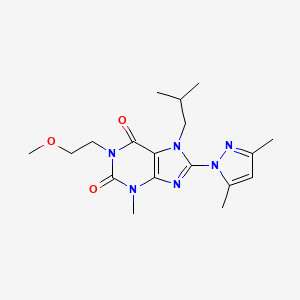

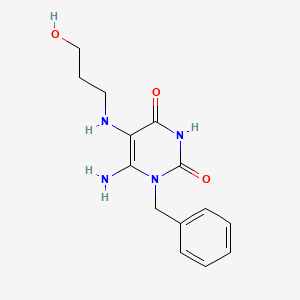

![molecular formula C13H13ClN4O B2572137 N'-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide CAS No. 343375-99-5](/img/structure/B2572137.png)

N'-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)methylene-2-cyano-3-(dimethylamino)acrylohydrazide (4-CPMA) is an organic compound that has been studied for its potential applications in chemical synthesis and scientific research. 4-CPMA is a member of the acrylohydrazide family and is composed of a 4-chlorophenyl group, a methylene group, a cyano group, and a dimethylamino group. In recent years, 4-CPMA has been studied for its potential applications in chemical synthesis, scientific research, and drug development.

Scientific Research Applications

Recognition and Selectivity

N'-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide, as part of the fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer family, has been observed to recognize and selectively transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. However, it does not recognize certain other hydrophilic compounds, demonstrating a specific selectivity profile (Sawada et al., 2000).

Synthesis and Characterization

The compound has been involved in studies focusing on the synthesis of various derivatives, characterized by their electronic properties. For instance, synthesis procedures using Knoevenagel condensation have led to the creation of substances like 3-(4-substituted phenyl)-2-arylacrylonitriles. The characterizations of these substances, including their optical and spectroscopic properties, have been a significant area of interest (Percino et al., 2011).

Antimicrobial Activity

Research has also delved into the synthesis of new heterocyclic compounds based on derivatives of this compound, revealing potential antimicrobial activities. This includes studies on compounds like N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide and its derivatives, showcasing the diverse potential of this compound in the realm of antimicrobial applications (Al-Ghamdi, 2019).

Molecular Interactions and Polymerization

Investigations into the compound’s interactions with other molecules and its potential in polymerization processes have been documented. For example, studies on two-photon polymerization of gratings, initiated by related compounds, have explored its utility in fabricating refractive index-modulated holographic gratings. This demonstrates the compound's relevance in materials science and polymer chemistry (Guo et al., 2003).

Potential in Drug Discovery

The compound has also been highlighted in drug discovery processes. Research identifying nonpeptidic agonists of certain receptors, like the GPR14/urotensin-II receptor, indicates its potential role in pharmaceutical research and development. The specificity and selectivity of these interactions make it a compound of interest for further study in medicinal chemistry (Croston et al., 2002).

Properties

IUPAC Name |

(E)-N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O/c1-18(2)9-11(7-15)13(19)17-16-8-10-3-5-12(14)6-4-10/h3-6,8-9H,1-2H3,(H,17,19)/b11-9+,16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKWWKCTEXPHEE-SYMUILLISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572062.png)

![Methyl (E)-4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2572063.png)

![(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2572068.png)

![3-(2-Methoxyethyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2572070.png)

![1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2572073.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2572074.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2572077.png)